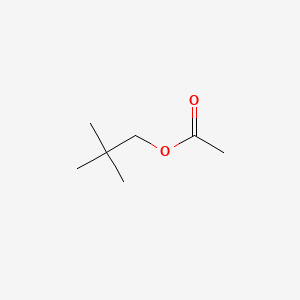

Neopentyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

926-41-0 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

2,2-dimethylpropyl acetate |

InChI |

InChI=1S/C7H14O2/c1-6(8)9-5-7(2,3)4/h5H2,1-4H3 |

InChI Key |

QLNYTCSELYEEPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Neopentyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for neopentyl acetate (B1210297), a valuable ester recognized for its characteristic fruity aroma and applications as a solvent and fragrance ingredient. This document details the core synthetic routes, including Fischer esterification and the Tishchenko reaction, presenting quantitative data, detailed experimental protocols, and visualizations of reaction pathways and workflows.

Fischer Esterification of Neopentyl Alcohol

The most common and direct method for synthesizing neopentyl acetate is the Fischer esterification of neopentyl alcohol with acetic acid or its derivatives, such as acetic anhydride. This reversible reaction is typically catalyzed by a strong acid. To drive the equilibrium towards the product, an excess of one reactant (usually the less expensive one, acetic acid) is used, and the water formed during the reaction is often removed.

Reaction Scheme

Quantitative Data for Esterification Reactions

| Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Compound |

| Sulfuric Acid (conc.) | Acetic Acid, Isopentyl Alcohol | ~2.3 : 1 | Reflux | 1 | ~62-90 | Isopentyl Acetate[1][2] |

| Sulfuric Acid (conc.) | Acetic Acid, Isopentyl Alcohol | ~2.5 : 1 | Reflux | 1 | ~47 | Isopentyl Acetate[3] |

| p-Toluenesulfonic acid (p-TSA) | Acetic Acid, Nopol | 2 : 1 | 80 | 1.5 - 2 | >99 (conversion) | Nopyl Acetate |

| Amberlyst-15 (ion-exchange resin) | Acetic Acid, Nopol | 2 : 1 | 80 | 1.5 - 2 | ~58 (conversion) | Nopyl Acetate |

| Self-Catalyzed (Excess Acid) | Acetic Acid, Neopentyl Glycol | 8 : 1 | 100-110 | 20-22 | ~95 | Neopentyl Glycol Diacetate[1] |

Experimental Protocol: Fischer Esterification with Sulfuric Acid Catalyst (Adapted from Isopentyl Acetate Synthesis)[1][4][5]

Materials:

-

Neopentyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine neopentyl alcohol and an excess of glacial acetic acid (e.g., a 2:1 to 3:1 molar ratio). Add a few boiling chips.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 1-2 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing cold water.

-

Separate the aqueous layer.

-

Wash the organic layer sequentially with:

-

Water

-

5% sodium bicarbonate solution to neutralize the excess acid (vent the separatory funnel frequently to release CO₂ pressure).

-

Saturated sodium chloride solution to aid in the removal of water.

-

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Decant or filter the dried ester into a distillation flask. Purify the this compound by simple distillation, collecting the fraction at its boiling point (approximately 139-141 °C).

Fischer Esterification Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps.

Caption: Mechanism of Fischer Esterification.

Experimental Workflow: Fischer Esterification

Caption: General workflow for Fischer esterification.

Tishchenko Reaction

The Tishchenko reaction provides an alternative route to this compound through the disproportionation of pivalaldehyde (2,2-dimethylpropanal) in the presence of a suitable catalyst, typically an alkoxide.[4] In this redox reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol, which then combine to form the ester.

Reaction Scheme

Quantitative Data for the Tishchenko Reaction

Specific quantitative data for the synthesis of this compound via the Tishchenko reaction is sparse in publicly available literature. However, studies on related Tishchenko reactions provide some insight into potential catalysts and conditions.

| Catalyst | Aldehyde(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| Aluminum Alkoxides | General Aldehydes | Variable | Variable | Good | Classic Tishchenko catalyst[4] |

| Solid Base Catalysts (e.g., CaO, SrO) | Benzaldehyde and Pivalaldehyde | 80 | 4 | - | Study on mixed Tishchenko reactions |

Experimental Protocol: Tishchenko Reaction (General Procedure)

Materials:

-

Pivalaldehyde (2,2-dimethylpropanal)

-

Anhydrous solvent (e.g., toluene, THF)

-

Catalyst (e.g., aluminum triethoxide, sodium ethoxide)

-

Inert gas (e.g., nitrogen, argon)

-

Quenching agent (e.g., dilute acid)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Dry glassware

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve pivalaldehyde in an anhydrous solvent in a dry flask equipped with a magnetic stirrer.

-

Catalyst Addition: Add the alkoxide catalyst to the solution. The reaction may be exothermic.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

-

Work-up:

-

Cool the reaction mixture and quench by carefully adding a dilute acid solution.

-

Separate the organic layer and wash it with water and brine.

-

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and purify the this compound by distillation.

Tishchenko Reaction Mechanism

The Tishchenko reaction is believed to proceed through the formation of a hemiacetal intermediate, followed by a hydride shift.

Caption: Mechanism of the Tishchenko Reaction.

Other Synthetic Routes

While Fischer esterification and the Tishchenko reaction are the most prominent methods, other routes to this compound exist, though they are less commonly employed.

-

Transesterification: This method involves the reaction of an ester (e.g., methyl acetate or ethyl acetate) with neopentyl alcohol in the presence of an acid or base catalyst. The equilibrium can be shifted by removing the lower-boiling alcohol byproduct.[5]

-

Enzymatic Synthesis: Lipases can be used as biocatalysts for the esterification of neopentyl alcohol with an acyl donor.[6] This method offers high selectivity and mild reaction conditions, aligning with green chemistry principles.

Conclusion

The synthesis of this compound can be effectively achieved through several methods, with Fischer esterification being the most conventional. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and environmental considerations. For laboratory-scale synthesis, the Fischer esterification with an acid catalyst provides a reliable and straightforward procedure. For industrial applications, the use of solid acid catalysts or the Tishchenko reaction may offer advantages in terms of catalyst recyclability and process efficiency. Further research into enzymatic routes could lead to more sustainable and selective methods for the production of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. EP0935594B1 - Process for the continuous production of neopentyl glycol - Google Patents [patents.google.com]

- 4. Tishchenko reaction - Wikipedia [en.wikipedia.org]

- 5. Ester synthesis by transesterification [organic-chemistry.org]

- 6. scilit.com [scilit.com]

In-Depth Technical Guide to Neopentyl Acetate

CAS Number: 926-41-0

This technical guide provides a comprehensive overview of neopentyl acetate (B1210297), a key organic compound utilized in various scientific and industrial applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and spectroscopic characterization.

Chemical and Physical Properties

Neopentyl acetate, also known as 2,2-dimethylpropyl acetate, is a clear, colorless liquid. Its branched structure, containing a quaternary carbon, imparts unique physical and chemical characteristics. A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 926-41-0 | |

| Molecular Formula | C₇H₁₄O₂ | |

| Molecular Weight | 130.18 g/mol | |

| Boiling Point | 121.5 °C at 760 mmHg | |

| Density | 0.881 g/cm³ | |

| Flash Point | 25.4 °C | |

| Refractive Index | 1.405 |

Synthesis of this compound

This compound is commonly synthesized via the Fischer esterification of neopentyl alcohol with acetic acid, using a strong acid catalyst such as sulfuric acid. An alternative, often more efficient method, involves the reaction of neopentyl alcohol with acetic anhydride (B1165640).

"Neopentyl Alcohol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetic Anhydride" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acetic Acid (byproduct)" [fillcolor="#FBBC05", fontcolor="#202124"];

"Neopentyl Alcohol" -> "this compound" [label=" + Acetic Anhydride\n (H₂SO₄ catalyst)"]; "this compound" -> "Acetic Acid (byproduct)" [style=invis]; {rank=same; "Neopentyl Alcohol"; "Acetic Anhydride"} {rank=same; "this compound"; "Acetic Acid (byproduct)"} }

Figure 1: Synthesis of this compound

Experimental Protocol: Synthesis via Acetic Anhydride

This protocol details the synthesis of this compound from neopentyl alcohol and acetic anhydride with an acid catalyst.

Materials:

-

Neopentyl alcohol

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether (for extraction, optional)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Heating mantle

-

Stir bar

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a stir bar, combine neopentyl alcohol and a molar excess of acetic anhydride.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring. An exothermic reaction may be observed.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for approximately one hour to ensure the reaction goes to completion.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water

-

5% sodium bicarbonate solution to neutralize the excess acetic acid and sulfuric acid catalyst. (Caution: CO₂ evolution will cause pressure buildup in the separatory funnel).

-

Saturated sodium chloride solution (brine) to remove residual water.

-

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 121-122 °C.

Spectroscopic Data

The structure of this compound can be confirmed through various spectroscopic methods.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.05 | Singlet | 3H | CH₃-C=O |

| ~3.80 | Singlet | 2H | -O-CH₂- |

| ~0.95 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~171 | C=O |

| ~75 | -O-CH₂- |

| ~31 | -C(CH₃)₃ |

| ~26 | -C(CH₃)₃ |

| ~21 | CH₃-C=O |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (sp³) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester) |

Mass Spectrometry

The electron ionization mass spectrum of this compound shows characteristic fragmentation patterns for esters.

| m/z | Interpretation |

| 130 | Molecular ion [M]⁺ |

| 73 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) - often the base peak |

| 43 | [CH₃CO]⁺ (acetyl cation) |

An In-depth Technical Guide to the Physical Properties of Acetic Acid Neopentyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of acetic acid neopentyl ester, also known as neopentyl acetate (B1210297). The information is presented to be a valuable resource for laboratory and development work, with a focus on clarity and practical application.

Core Physical Properties

Acetic acid neopentyl ester is the organic compound with the chemical formula C7H14O2.[1][2] It is the ester formed from acetic acid and neopentyl alcohol. Its structure is characterized by a bulky neopentyl group attached to the acetate moiety.

Quantitative Data Summary

The physical properties of acetic acid neopentyl ester are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units | Conditions |

| Molecular Formula | C7H14O2 | - | - |

| Molecular Weight | 130.18 g/mol | g/mol | - |

| Boiling Point | 121.5 - 128 | °C | at 760 mmHg |

| Melting Point | Not available | °C | - |

| Density | 0.881 | g/cm³ | at 25 °C |

| Refractive Index | 1.405 | - | at 20 °C |

| Vapor Pressure | 11.2671 | hPa | at 20 °C |

| Vapor Pressure | 15.1883 | hPa | at 25 °C |

| Flash Point | 25.4 | °C | - |

| Solubility in Water | 8.3 | g/L | at 25 °C |

Note: Data compiled from multiple sources.[1][2][3] Slight variations in reported values can be attributed to different experimental conditions and measurement techniques.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like acetic acid neopentyl ester.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be used to identify and assess the purity of a liquid.[4]

Methodology: Capillary Method [5]

-

Apparatus Setup: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample. This assembly is then attached to a thermometer.

-

Heating: The entire apparatus is heated, often in a Thiele tube or an aluminum block, to ensure uniform temperature distribution.[6]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is displaced by the vapor of the liquid. Heating is continued until a steady stream of bubbles is observed.[6]

-

Cooling and Measurement: The heat source is then removed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[4] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.[4]

Determination of Density

Density is the mass per unit volume of a substance and is a characteristic property.[7]

Methodology: Pycnometer or Graduated Cylinder Method [8]

-

Mass of Empty Container: A clean, dry pycnometer (for high precision) or a graduated cylinder is weighed on an analytical balance.[8]

-

Volume Measurement: A known volume of acetic acid neopentyl ester is carefully added to the container. For a graduated cylinder, the volume is read from the bottom of the meniscus.[7] A pycnometer has a precisely known volume.

-

Mass of Filled Container: The container with the liquid is reweighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated using the formula: Density = Mass / Volume[9]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.[10] It is a valuable tool for identifying and checking the purity of liquid samples.

Methodology: Abbe Refractometer

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of acetic acid neopentyl ester are placed on the surface of the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical flow of the experimental procedures described above.

References

- 1. chemindex.com [chemindex.com]

- 2. neopentyl acetate 926-41-0, Information for this compound 926-41-0, Suppliers of this compound 926-41-0 [chemnet.com]

- 3. scent.vn [scent.vn]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. byjus.com [byjus.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. embibe.com [embibe.com]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. homesciencetools.com [homesciencetools.com]

- 10. Refractive index - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Neopentyl Acetate from Neopentyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of neopentyl acetate (B1210297) from neopentyl alcohol. The primary method detailed is the Fischer esterification, a classic and widely used method for the preparation of esters. This document includes detailed experimental protocols, a summary of quantitative data, and a visualization of the reaction mechanism.

Introduction

Neopentyl acetate (2,2-dimethylpropyl acetate) is an organic compound with applications in the fragrance and solvent industries. Its synthesis is a common example of esterification, a fundamental reaction in organic chemistry. The most prevalent laboratory-scale method for its preparation is the Fischer esterification of neopentyl alcohol with acetic acid, utilizing an acid catalyst. This reversible reaction is typically driven towards the product by using an excess of one of the reactants, usually the less expensive one, or by removing water as it is formed.

Due to the steric hindrance of the neopentyl group, the reaction conditions for the synthesis of this compound may require optimization compared to the esterification of less hindered primary alcohols.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound via Fischer esterification is as follows:

CH₃COOH + (CH₃)₃CCH₂OH ⇌ CH₃COOCH₂C(CH₃)₃ + H₂O Acetic Acid + Neopentyl Alcohol ⇌ this compound + Water

The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄). The mechanism proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the diagram below.

Figure 1. The reaction mechanism for the Fischer esterification of neopentyl alcohol with acetic acid.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Neopentyl Alcohol | 75-84-3 | C₅H₁₂O | 88.15 | 113-114 | 0.812 |

| Acetic Acid (Glacial) | 64-19-7 | C₂H₄O₂ | 60.05 | 118 | 1.049 |

| This compound | 926-41-0 | C₇H₁₄O₂ | 130.18 | 128-130 | ~0.876 |

| Sulfuric Acid (conc.) | 7664-93-9 | H₂SO₄ | 98.08 | ~337 | 1.84 |

Experimental Protocol

This protocol is adapted from established procedures for the Fischer esterification of similar primary alcohols. Researchers should consider this as a starting point, and optimization may be required to achieve the highest possible yield.

Materials:

-

Neopentyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Boiling chips

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine neopentyl alcohol and an excess of glacial acetic acid (a molar ratio of 1:2 to 1:4 of alcohol to acid is common to drive the equilibrium towards the product). Add a few boiling chips.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the limiting reactant, neopentyl alcohol) to the flask while swirling.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction mixture should be refluxed for 1-2 hours. Due to the steric hindrance of the neopentyl group, a longer reflux time may be necessary for complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Add deionized water to the separatory funnel and shake gently. Allow the layers to separate and discard the lower aqueous layer.

-

Carefully add 5% sodium bicarbonate solution in small portions to neutralize the excess acetic acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently. Continue adding the bicarbonate solution until the effervescence ceases.

-

Separate and discard the aqueous layer.

-

Wash the organic layer with a saturated sodium chloride solution (brine) to help remove any remaining water. Separate and discard the aqueous layer.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification:

-

Decant or filter the dried organic layer into a clean, dry round-bottom flask suitable for distillation.

-

Add a few fresh boiling chips.

-

Assemble a simple distillation apparatus.

-

Heat the flask to distill the this compound. Collect the fraction that boils in the expected range for this compound (approximately 128-130 °C).

-

Expected Yield:

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2. A schematic of the experimental workflow for the synthesis of this compound.

Safety Considerations

-

Neopentyl alcohol is a flammable solid.

-

Glacial acetic acid is corrosive and causes severe skin burns and eye damage.

-

Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It can cause severe burns.

-

All procedures should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Care should be taken when handling flammable liquids and heating reaction mixtures.

Conclusion

The Fischer esterification of neopentyl alcohol with acetic acid provides a reliable method for the synthesis of this compound. By employing an excess of acetic acid and carefully controlling the reaction and purification steps, a good yield of the desired ester can be obtained. The protocol and data presented in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis. Further optimization of reaction time and temperature may be necessary to maximize the yield for this specific substrate.

mechanism of neopentyl acetate formation

An In-depth Technical Guide on the Core Mechanism of Neopentyl Acetate (B1210297) Formation

Introduction

Neopentyl acetate is an organic ester recognized for its characteristic fruity, apple-like aroma. Beyond its use in fragrances, it serves as a valuable intermediate in organic synthesis. The formation of this compound is a classic example of the Fischer-Speier esterification, a cornerstone reaction in organic chemistry. This technical guide provides a comprehensive overview of the core , detailing the reaction kinetics, experimental protocols, and the influence of steric factors. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from neopentyl alcohol and acetic acid is an acid-catalyzed acyl substitution reaction.[1][2] The Fischer-Speier esterification is an equilibrium process.[1][3] To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using an excess of one reactant (usually the less expensive one, acetic acid) or by removing water as it is formed, for instance, through azeotropic distillation.[1][2][4][5]

The mechanism proceeds through several distinct, reversible steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst (e.g., H₂SO₄ or p-TsOH). This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[1][2][6]

-

Nucleophilic Attack: The nucleophilic oxygen atom of neopentyl alcohol attacks the highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, specifically an oxonium ion.[1][2]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or intermolecular proton transfer is a rapid equilibrium, resulting in a new intermediate where one of the hydroxyls is converted into a better leaving group (water).[1][7]

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbon-oxygen double bond. This step yields a protonated ester.[1][2]

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final this compound ester and regenerate the acid catalyst.[1]

A critical aspect of this mechanism for neopentyl alcohol is that it avoids the formation of a primary carbocation. Direct protonation of the alcohol's hydroxyl group followed by loss of water would generate an unstable neopentyl carbocation, which is known to undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation.[8] The Fischer-Speier mechanism circumvents this by involving the carboxylic acid in the initial steps, ensuring the integrity of the neopentyl structure is maintained in the final product.

Influence of Steric Hindrance

Neopentyl alcohol, (CH₃)₃CCH₂OH, is a primary alcohol, which is generally favorable for Fischer esterification.[1][9] However, the presence of the bulky tertiary-butyl group adjacent to the hydroxyl group introduces significant steric hindrance. This steric congestion impedes the approach of the nucleophilic alcohol to the carbonyl carbon of the acetic acid. Consequently, the esterification of sterically hindered alcohols like neopentyl alcohol is generally slower than that of unhindered primary alcohols such as ethanol (B145695) or propanol.[3][10] To overcome this kinetic barrier, more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more efficient catalytic systems, may be required to achieve satisfactory yields.[3]

Quantitative Data

While specific kinetic data for the neopentyl alcohol-acetic acid reaction is sparse in readily available literature, data from analogous systems, particularly the esterification of the structurally related neopentyl glycol (NPG), provides valuable insights.

Table 1: Reaction Conditions for the Synthesis of Neopentyl Glycol Diacetate

| Catalyst | Reactant Ratio (Acid:Glycol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Self-Catalyzed | 8:1 | 100-110 | 20-22 | ~95 | [11][12] |

| p-Toluenesulfonic acid | - | - | - | - | [13] |

| Dowex 50WX2 Resin | - | - | - | - | [13] |

| Amberlyst 15 Resin | - | - | - | - | [13] |

Note: The "self-catalyzed" reaction relies on a large excess of acetic acid to drive the reaction forward.

Table 2: Yield Data for Esterification of Hindered Alcohols

| Carboxylic Acid | Alcohol | Medium | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanecarboxylic acid | Neopentyl alcohol | Perfluorohexane | 80 | 20-24 | ~85 | [3] |

| Cyclohexanecarboxylic acid | Neopentyl alcohol | Toluene | 80 | 20-24 | ~50 | [3] |

These data highlight that reasonable to high yields can be obtained, but often require extended reaction times and elevated temperatures, consistent with the challenges posed by steric hindrance. The choice of solvent can also significantly impact the yield.[3]

Experimental Protocols

The following is a representative protocol for the synthesis of this compound, adapted from standard procedures for Fischer esterification of similar alcohols like isopentyl alcohol.[4][14][15]

Materials and Equipment

-

Reactants: Neopentyl alcohol, Glacial acetic acid

-

Catalyst: Concentrated sulfuric acid (H₂SO₄)

-

Workup Reagents: Deionized water, 5% Sodium bicarbonate (NaHCO₃) solution, Saturated sodium chloride (NaCl) solution (brine)

-

Drying Agent: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Glassware: Round-bottom flask (100 mL), reflux condenser, heating mantle, separatory funnel, Erlenmeyer flasks, distillation apparatus

-

Other: Boiling chips, magnetic stirrer and stir bar

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add neopentyl alcohol and an excess of glacial acetic acid (e.g., a 2 to 3-fold molar excess).

-

Catalyst Addition: While swirling or stirring the flask in an ice bath, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

-

Reflux: Add a few boiling chips to the flask. Attach a reflux condenser and ensure water is flowing through it. Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1-2 hours.[14] The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

Workup and Purification

-

Quenching: Transfer the cooled reaction mixture to a separatory funnel containing cold deionized water (approx. 50 mL).[14]

-

Layer Separation: Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate. The organic layer (containing the ester) will typically be the upper layer. Drain and discard the lower aqueous layer.

-

Neutralization: Add 5% sodium bicarbonate solution to the separatory funnel in portions (approx. 25 mL at a time) to neutralize any remaining acetic acid and the sulfuric acid catalyst.[4][14] Caution: CO₂ gas will be evolved. Swirl the funnel without the stopper initially, then stopper and shake gently, venting frequently until gas evolution ceases. Drain and discard the aqueous layer. Repeat this wash.

-

Brine Wash: Wash the organic layer with a saturated NaCl solution to help remove residual water.[14] Separate and discard the aqueous layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate or sodium sulfate, and swirl until the liquid is clear and the drying agent no longer clumps.[4][14]

-

Distillation: Decant or filter the dried liquid into a clean, dry round-bottom flask. Purify the this compound by simple distillation, collecting the fraction that boils at the expected temperature (Boiling point of this compound is approx. 136-138 °C).[4]

Conclusion

The formation of this compound is achieved via the Fischer-Speier esterification mechanism, a classic acid-catalyzed reaction. The primary challenge in this synthesis is the steric hindrance presented by the neopentyl group, which necessitates appropriate reaction conditions to ensure a favorable reaction rate and yield. By understanding the step-wise mechanism, the influence of steric factors, and applying established experimental protocols, this compound can be synthesized efficiently. The data and methodologies presented in this guide offer a robust framework for researchers engaged in organic synthesis and development.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. quora.com [quora.com]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids | Chicheva | Fine Chemical Technologies [finechem-mirea.ru]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to the Hydrolytic Stability of Neopentyl Polyol Esters

This technical guide provides a comprehensive overview of the hydrolytic stability of neopentyl polyol esters, a critical consideration in the formulation of high-performance lubricants, hydraulic fluids, and other industrial applications. This document delves into the core principles governing their stability, outlines standardized testing methodologies, and presents a comparative analysis of commonly used neopentyl polyol esters.

Introduction to Neopentyl Polyol Esters and Hydrolytic Stability

Neopentyl polyol esters are synthetic esters produced by the reaction of neopentyl polyols, such as neopentyl glycol (NPG), trimethylolpropane (B17298) (TMP), and pentaerythritol (B129877) (PE), with various carboxylic acids.[1] The unique molecular structure of these polyols is characterized by a central quaternary carbon atom, which means there are no beta-hydrogens.[1][2] This feature imparts exceptional thermal and oxidative stability to the resulting esters because it prevents typical elimination reactions that occur at elevated temperatures.[1][3]

Hydrolytic stability refers to a substance's resistance to chemical decomposition in the presence of water.[1] For neopentyl polyol esters, hydrolysis involves the cleavage of the ester bond, a reaction that reverts the ester to its constituent polyol and carboxylic acid.[1][4] This degradation is a significant concern as it can lead to several detrimental effects, including:

-

An increase in the fluid's acidity (acid number).[5]

-

Changes in viscosity.[6]

-

Formation of corrosive byproducts and insoluble sludge.[1][6]

-

Potential for system malfunctions like valve sticking.[6]

The acid formed by hydrolysis can act as a catalyst, further accelerating the degradation process.[7] Therefore, understanding and controlling hydrolytic stability is paramount for ensuring the longevity and performance of formulations based on these esters.

Factors Influencing Hydrolytic Stability

The hydrolytic stability of neopentyl polyol esters is influenced by a combination of molecular and environmental factors. A thorough understanding of these factors is crucial for selecting and formulating esters for specific, demanding applications.

-

Molecular Structure: The inherent structure of the neopentyl polyol and the carboxylic acid plays the most significant role in determining hydrolytic stability.[1][8]

-

Polyol Type and Steric Hindrance: The stability of polyol esters is significantly affected by steric hindrance around the ester linkage. The bulky neopentyl structure provides a degree of shielding.[5][7] As the number of ester groups on the polyol increases, so does the steric congestion, which further protects the ester bonds from water attack. This results in a clear stability trend among the common neopentyl polyols: Pentaerythritol (PE) esters are generally more stable than Trimethylolpropane (TMP) esters, which in turn are more stable than Neopentyl Glycol (NPG) esters.[5][8]

-

Acid Chain Length and Branching: The structure of the carboxylic acid component also affects stability. Branching on the acid chain, particularly at the alpha-carbon position relative to the ester carbon, can further enhance hydrolytic stability by increasing steric hindrance around the carbonyl group.[1][5][7]

-

-

Initial Acid Value: The initial acidity of the ester fluid is a dominant factor affecting its hydrolytic stability.[5] A higher initial acid value, often due to unreacted raw materials from the manufacturing process, can shorten the induction period and catalyze the hydrolysis reaction.[5] Therefore, for optimal stability, the initial acid value of the ester should be as low as possible.

-

Temperature: Like most chemical reactions, the rate of ester hydrolysis is highly dependent on temperature. Higher operating temperatures will significantly accelerate the rate of degradation.

-

Additives: The selection of additives must be done carefully. Acidic additives, such as some fatty acid-based corrosion inhibitors, can increase the initial acid value and compromise hydrolytic stability.[5] Conversely, certain additives, known as "acid catchers," can be used to neutralize the acids formed during hydrolysis, thereby improving the overall stability of the fluid.[7]

dot

Caption: Factors Affecting Hydrolytic Stability.

Mechanism of Acid-Catalyzed Ester Hydrolysis

The hydrolysis of esters is typically catalyzed by acid. The process begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate. Subsequently, a proton is transferred to one of the hydroxyl groups of the original alcohol moiety, allowing it to leave as a neutral alcohol molecule. Deprotonation of the remaining hydroxyl group regenerates the acid catalyst and yields the carboxylic acid product. This mechanism is reversible.[4]

dot

Caption: General Mechanism of Acid-Catalyzed Ester Hydrolysis.

Standardized Experimental Protocol: ASTM D2619

The hydrolytic stability of neopentyl polyol esters is commonly determined using the ASTM D2619 "Beverage Bottle Method".[6][9][10] This test method evaluates the stability of fluids in the presence of water and a copper catalyst under controlled conditions.[11]

Objective: To determine the relative hydrolytic stability of synthetic-based fluids by measuring changes in acidity, copper corrosion, and insoluble formation.[6]

Apparatus and Materials:

-

Beverage Bottles (7-oz or 200-mL capacity)

-

Oven capable of maintaining 93°C (200°F).[12]

-

Rotating rack (rotisserie) inside the oven, operating at 5 rpm.[12]

-

Polished copper specimen strips.

-

Reagents for titration to determine acid number (e.g., potassium hydroxide (B78521) solution).

-

Distilled water.

-

Sample fluid.

Procedure:

-

Preparation: A polished copper strip is placed into a clean, dry beverage bottle.

-

Sample Addition: 75 g of the sample fluid and 25 g of distilled water are added to the bottle.[12]

-

Sealing: The bottle is securely capped.

-

Incubation: The sealed bottle is placed in the rotating rack inside the oven, which is maintained at 93°C.[11][12]

-

Rotation: The bottle is rotated end-over-end at 5 rpm for 48 hours.[11][12]

-

Cooling and Separation: After 48 hours, the bottle is removed from the oven and allowed to cool. The water and fluid layers are separated for analysis.

-

Analysis: The following measurements are taken:

-

Acidity: The acid number of the fluid layer and the total acidity of the water layer are determined by titration.[11]

-

Copper Strip: The copper strip is cleaned and weighed to determine weight change (corrosion). Its appearance is also visually rated.[11][12]

-

Insolubles: The total weight of sediment or sludge formed is measured.[12]

-

dot

Caption: ASTM D2619 Experimental Workflow.

Data Presentation and Comparative Analysis

The hydrolytic stability of neopentyl polyol esters is directly correlated with their molecular structure. The data presented below illustrates the established performance trends.

Table 1: Effect of Polyol Structure on Hydrolytic Stability

This table summarizes the expected relative performance of esters based on NPG, TMP, and PE when subjected to hydrolytic stability testing like ASTM D2619. The values are illustrative, based on the principle of increasing steric hindrance, to demonstrate the performance trend.[1]

| Polyol Base | Structure | Relative Steric Hindrance | Expected Change in Acid Number (mg KOH/g) | Relative Hydrolytic Stability |

| Neopentyl Glycol (NPG) | Diol | Low | Moderate to High | Good |

| Trimethylolpropane (TMP) | Triol | Medium | Low to Moderate | Better |

| Pentaerythritol (PE) | Tetrol | High | Very Low | Best |

Note: The actual change in acid number will depend on the specific carboxylic acids used and the precise test conditions.

Table 2: Effect of Initial Acid Value on Hydrolytic Stability of Polyol Esters

This table, based on data for a pentaerythritol-based ester, demonstrates the critical impact of the initial acid value on the final acid value after a 48-hour beverage bottle test.[5]

| Ester Type | Initial Acid Value (mg KOH/g) | Final Acid Value (mg KOH/g) |

| PE Polyol (branched acid) | 0.02 | 0.02 |

| PE Polyol (branched acid) | 0.12 | 0.40 |

| PE Polyol (branched acid) | 0.45 | 1.80 |

As shown, a low initial acid value results in negligible change, whereas higher initial values lead to a significant increase in acidity, indicating poor hydrolytic stability.[5]

Conclusion

Neopentyl polyol esters are a class of synthetic fluids with inherently good hydrolytic stability, a property imparted by the unique neopentyl structure which enhances thermal and oxidative resistance.[1][7] The primary factors governing their resistance to hydrolysis are the steric hindrance provided by the polyol and acid structure, and the initial acidity of the fluid.[5][8] Esters derived from pentaerythritol exhibit the highest stability, followed by those from trimethylolpropane and neopentyl glycol. For applications where contact with water is possible, selecting a highly purified ester (low initial acid value) with maximum steric hindrance (e.g., a branched-acid PE ester) is crucial for ensuring long-term performance and system reliability. Standardized testing, such as ASTM D2619, provides a reliable method for quantifying and comparing the hydrolytic stability of different formulations.

References

- 1. benchchem.com [benchchem.com]

- 2. bobistheoilguy.com [bobistheoilguy.com]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 5. researchgate.net [researchgate.net]

- 6. store.astm.org [store.astm.org]

- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 8. Hydrolytic Stability of Ester Oils-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]

- 12. petrolube.com [petrolube.com]

A Technical Guide to the Discovery and History of Neopentyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discoveries and historical development of neopentyl compounds, a class of organic molecules characterized by a quaternary carbon center bonded to a methylene (B1212753) group. Their unique sterically hindered structure has played a pivotal role in advancing our understanding of reaction mechanisms, particularly carbocation rearrangements. This document provides a comprehensive overview of the initial syntheses, key scientific figures, detailed experimental protocols from foundational studies, and the evolution of our understanding of these fascinating molecules.

Early Discoveries: The Dawn of Neopentyl Chemistry

The story of neopentyl compounds begins in the late 19th century with the first synthesis of a molecule containing the characteristic (CH₃)₃CCH₂- group. This marked the entry of this sterically hindered moiety into the world of organic chemistry.

The First Synthesis of Neopentyl Alcohol (1891)

The first neopentyl compound to be synthesized was neopentyl alcohol (2,2-dimethylpropan-1-ol). This pioneering work was accomplished by the French chemist L. Tissier in 1891.[1] His method involved the reduction of a mixture of trimethylacetic acid (pivalic acid) and trimethylacetyl chloride using sodium amalgam.[1]

The Elusive Neopentane (B1206597): A Later Discovery

While neopentyl alcohol was the first derivative to be synthesized, the parent hydrocarbon, neopentane (2,2-dimethylpropane), was isolated and characterized later. The Russian chemist Aleksandr Butlerov is credited with pioneering the synthesis of branched-chain hydrocarbons, and his work in the 1860s on isomers of butane (B89635) and pentane (B18724) laid the theoretical groundwork for the existence of neopentane.[2] However, the first definitive synthesis and characterization of neopentane was reported by Frank C. Whitmore and Geo. H. Fleming in 1933.

Physical Properties of Key Neopentyl Compounds

The unique, highly symmetrical, and compact structure of the neopentyl group imparts distinct physical properties to its derivatives. The following table summarizes the key physical data for neopentane, neopentyl alcohol, and the primary neopentyl halides.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Neopentane | C₅H₁₂ | 72.15 | -16.6[3][4] | 9.5[3][4] | 0.591 (liquid at 20°C)[3] |

| Neopentyl Alcohol | C₅H₁₂O | 88.15 | 52-56[5][6] | 113-114[5][6] | 0.812 (at 20°C)[1][7][8] |

| Neopentyl Chloride | C₅H₁₁Cl | 106.59 | -20[9][10][11] | 84-85[11][12] | 0.866 (at 25°C)[11] |

| Neopentyl Bromide | C₅H₁₁Br | 151.04 | N/A | 105-106[13][14] | 1.225[15] |

| Neopentyl Iodide | C₅H₁₁I | 198.05 | N/A | 70-71 (at 100 mmHg)[16] | 1.493[16] |

Foundational Experimental Protocols

The following sections provide detailed methodologies for key historical experiments in the study of neopentyl compounds. These protocols are presented to offer insight into the experimental techniques of the time and to serve as a reference for understanding the origins of our knowledge.

Synthesis of Neopentyl Alcohol via Grignard Reaction

While Tissier's original synthesis is of historical importance, a more practical and higher-yielding laboratory preparation of neopentyl alcohol involves the reaction of a Grignard reagent with an ester. The following is a representative modern protocol.

Reaction: (CH₃)₃CMgCl + HCOOCH₃ → (CH₃)₃CCH₂OH

Materials:

-

tert-Butylmagnesium chloride (in a suitable ether solvent, e.g., diethyl ether or THF)

-

Methyl formate (B1220265)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of tert-butylmagnesium chloride in anhydrous ether is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

The Grignard solution is cooled in an ice bath.

-

A solution of methyl formate in anhydrous ether is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

-

The resulting crude neopentyl alcohol is purified by fractional distillation.

Synthesis of Neopentyl Iodide from Neopentyl Alcohol

A common method for the preparation of neopentyl iodide from neopentyl alcohol, which aims to minimize rearrangement, is the reaction with triphenyl phosphite (B83602) and methyl iodide.[17]

Reaction: (CH₃)₃CCH₂OH + (C₆H₅O)₃P + CH₃I → (CH₃)₃CCH₂I + C₆H₅OH + (C₆H₅O)₂P(O)CH₃

Materials:

-

Neopentyl alcohol (0.400 mole, 35.2 g)[17]

-

Triphenyl phosphite (0.439 mole, 136 g)[17]

-

Methyl iodide (0.60 mole, 85 g)[17]

-

1 N Sodium hydroxide (B78521) solution

-

Calcium chloride

Procedure:

-

In a 500-mL two-necked round-bottomed flask fitted with a reflux condenser and a thermometer, combine triphenyl phosphite, neopentyl alcohol, and methyl iodide.[17]

-

Heat the mixture under gentle reflux. The initial temperature of the refluxing liquid will be around 75-80°C and will rise to about 130°C as the reaction proceeds. The reaction takes approximately 24 hours.[17]

-

After the reaction is complete (indicated by the temperature rise and darkening of the mixture), distill the reaction mixture under reduced pressure.[17]

-

Collect the fraction boiling below 65°C (at 50 mmHg).[17]

-

Wash the collected distillate with water and then with several portions of cold 1 N sodium hydroxide solution until the washings are free of phenol.[17]

-

Wash the product again with water and dry over calcium chloride.[17]

-

Redistill the dried product to yield pure neopentyl iodide (boiling point 54-55°C at 55 mmHg). The reported yield is 64-75%.[17]

The Whitmore Rearrangement: A Paradigm Shift in Reaction Theory

The study of neopentyl compounds led to one of the most significant conceptual advancements in organic chemistry: the understanding of carbocation rearrangements. Frank C. Whitmore 's work in the 1930s on the reactions of neopentyl halides provided compelling evidence for the existence of transient, electron-deficient intermediates that could rearrange to more stable structures.[9]

When neopentyl halides are subjected to conditions that favor an Sₙ1-type reaction (e.g., solvolysis in a polar, protic solvent), the expected direct substitution product is often a minor component of the product mixture. The major product results from a 1,2-methyl shift, where a methyl group migrates to the adjacent carbocationic center, leading to the formation of a more stable tertiary carbocation.

This phenomenon, now known as the Whitmore 1,2-shift or more broadly as a Wagner-Meerwein rearrangement, revolutionized the way chemists thought about reaction intermediates and pathways.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of the history and chemistry of neopentyl compounds.

Caption: A timeline of key discoveries in the history of neopentyl compounds.

References

- 1. Neopentyl alcohol - Wikipedia [en.wikipedia.org]

- 2. Aleksandr Butlerov | Organic Chemistry, Stereochemistry, Synthesis | Britannica [britannica.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Neopentane - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. nbinno.com [nbinno.com]

- 7. Neopentyl Alcohol [drugfuture.com]

- 8. haihangchem.com [haihangchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Neopentyl Chloride | CAS#:753-89-9 | Chemsrc [chemsrc.com]

- 11. echemi.com [echemi.com]

- 12. 753-89-9 Cas No. | Neopentyl chloride | Apollo [store.apolloscientific.co.uk]

- 13. nbinno.com [nbinno.com]

- 14. Neopentyl bromide, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. neopentyl bromide [stenutz.eu]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Theoretical Yield Calculation for Neopentyl Acetate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of neopentyl acetate (B1210297), with a primary focus on the principles and practical application of theoretical yield calculations. The synthesis is achieved through the Fischer esterification of neopentyl alcohol with acetic acid, a fundamental reaction in organic chemistry.

Reaction Scheme and Stoichiometry

The synthesis of neopentyl acetate proceeds via an acid-catalyzed esterification reaction. In this process, neopentyl alcohol (2,2-dimethyl-1-propanol) reacts with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), to produce this compound and water.[1][2][3] The reaction is reversible, and to maximize the yield of the ester, an excess of one of the reactants, usually the less expensive acetic acid, is used to shift the equilibrium towards the products, in accordance with Le Châtelier's principle.[3][4][5]

Reaction:

CH₃COOH (Acetic Acid) + (CH₃)₃CCH₂OH (Neopentyl Alcohol) ⇌ CH₃COOCH₂C(CH₃)₃ (this compound) + H₂O (Water)

The stoichiometry of the reaction is 1:1 for the principal reactants, meaning one mole of acetic acid reacts with one mole of neopentyl alcohol to produce one mole of this compound and one mole of water.

Quantitative Data for Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. To calculate it, the limiting reactant must first be identified. The limiting reactant is the reactant that is completely consumed in a chemical reaction and therefore limits the amount of product that can be formed.

The following table summarizes the key quantitative data required for the calculation.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Neopentyl Alcohol | C₅H₁₂O | 88.15 |

| Acetic Acid | CH₃COOH | 60.05 |

| This compound | C₇H₁₄O₂ | 130.18 |

Experimental Protocol for this compound Synthesis

This protocol is adapted from standard Fischer esterification procedures.[1][5][6]

Materials:

-

Neopentyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Boiling chips

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine neopentyl alcohol and an excess of glacial acetic acid. Add a few boiling chips.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for a designated time (typically 1-2 hours) to reach equilibrium.[3][7]

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction and Washing:

-

Wash the mixture with cold water to remove the majority of the excess acetic acid and sulfuric acid.

-

Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution. Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.[6]

-

Wash the organic layer with a saturated sodium chloride solution (brine) to help remove dissolved water.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Isolation: Decant or filter the dried liquid to remove the drying agent. Purify the crude this compound by distillation, collecting the fraction at the boiling point of this compound.

Theoretical Yield Calculation Workflow

The calculation of the theoretical yield follows a logical progression, as illustrated in the diagram below. The key steps involve converting the mass or volume of reactants to moles, identifying the limiting reactant based on the reaction stoichiometry, and then calculating the maximum mass of the product that can be formed.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. Chemistry 210 Experiment 7 [home.miracosta.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ukessays.com [ukessays.com]

A Comprehensive Technical Guide to the Solubility of Neopentyl Acetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of neopentyl acetate (B1210297), a key solvent and intermediate in various scientific applications. Understanding its solubility profile is critical for its effective use in chemical synthesis, formulation development, and purification processes. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for assessing solubility.

Core Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. Neopentyl acetate (C7H14O2), an ester, possesses a moderate polarity due to its ester functional group, but also contains a significant nonpolar hydrocarbon component. This dual character dictates its solubility behavior across a range of common laboratory solvents.

Quantitative Solubility of this compound

The following table summarizes the quantitative solubility of this compound in a variety of common laboratory solvents at 25°C. The data is presented to facilitate easy comparison for solvent selection in experimental design.

| Solvent Category | Solvent Name | Molecular Formula | Solubility (g/L) at 25°C[1][2] |

| Water | Water | H₂O | 8.3 |

| Alcohols | Methanol | CH₄O | 169.72 |

| Ethanol | C₂H₆O | 108.04 | |

| n-Propanol | C₃H₈O | 116.35 | |

| Isopropanol | C₃H₈O | 139.93 | |

| n-Butanol | C₄H₁₀O | 111.27 | |

| Isobutanol | C₄H₁₀O | 111.4 | |

| sec-Butanol | C₄H₁₀O | 150.9 | |

| tert-Butanol | C₄H₁₀O | 238.08 | |

| n-Pentanol | C₅H₁₂O | 81.58 | |

| Isopentanol | C₅H₁₂O | 117.58 | |

| n-Hexanol | C₆H₁₄O | 189.57 | |

| n-Heptanol | C₇H₁₆O | 110.55 | |

| n-Octanol | C₈H₁₈O | 148.71 | |

| Ethers | Diethyl Ether | C₄H₁₀O | 85.66 |

| Tetrahydrofuran (THF) | C₄H₈O | 202.33 | |

| 1,4-Dioxane | C₄H₈O₂ | 142.09 | |

| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | 181.01 | |

| Ketones | Acetone | C₃H₆O | 133.56 |

| 2-Butanone (MEK) | C₄H₈O | 148.85 | |

| Cyclohexanone | C₆H₁₀O | 170.73 | |

| Methyl isobutyl ketone (MIBK) | C₆H₁₂O | 99.85 | |

| Esters | Methyl Acetate | C₃H₆O₂ | 132.87 |

| Ethyl Acetate | C₄H₈O₂ | 99.09 | |

| n-Propyl Acetate | C₅H₁₀O₂ | 73.43 | |

| Isopropyl Acetate | C₅H₁₀O₂ | 88.45 | |

| n-Butyl Acetate | C₆H₁₂O₂ | 130.05 | |

| Isobutyl Acetate | C₆H₁₂O₂ | 72.92 | |

| n-Pentyl Acetate | C₇H₁₄O₂ | 94.33 | |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | 68.25 |

| o-Xylene | C₈H₁₀ | 87.72 | |

| m-Xylene | C₈H₁₀ | 81.45 | |

| p-Xylene | C₈H₁₀ | 103.33 | |

| Ethylbenzene | C₈H₁₀ | 74.9 | |

| Halogenated Solvents | Dichloromethane (DCM) | CH₂Cl₂ | 198.86 |

| Chloroform | CHCl₃ | 356.17 | |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 115.6 | |

| Tetrachloromethane | CCl₄ | 88.43 | |

| Chlorobenzene | C₆H₅Cl | 89.78 | |

| Other Solvents | Acetonitrile | C₂H₃N | 81.48 |

| Dimethylformamide (DMF) | C₃H₇NO | 256.46 | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 128.62 | |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 268.75 | |

| Acetic Acid | C₂H₄O₂ | 117.64 | |

| n-Hexane | C₆H₁₄ | 55.94 | |

| n-Heptane | C₇H₁₆ | 47.57 | |

| Cyclohexane | C₆H₁₂ | 38.09 | |

| Ethylene Glycol | C₂H₆O₂ | 80.05 | |

| Propylene Glycol | C₃H₈O₂ | 138.68 |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid organic compound like this compound in a given solvent. This method is adapted from standardized procedures such as the OECD Guideline 105 and ASTM E1148 for water solubility.[3][4][5][6][7][8][9]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional)

-

Syringe filters (chemically compatible)

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Glass vials with caps

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a glass flask. The excess is crucial to ensure that saturation is achieved.

-

Seal the flask to prevent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24-48 hours is often adequate.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow the undissolved this compound to separate.

-

If a stable emulsion forms or separation is slow, the mixture can be centrifuged at the same temperature.

-

-

Sample Collection:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette or syringe. It is critical not to disturb the undissolved layer.

-

Filter the aliquot through a chemically resistant syringe filter to remove any suspended micro-droplets.

-

-

Quantitative Analysis:

-

Accurately weigh the collected aliquot of the saturated solution.

-

Prepare a series of standard solutions of this compound in the same solvent at known concentrations.

-

Analyze the saturated solution and the standard solutions using a calibrated analytical method, such as gas chromatography (GC) with a flame ionization detector (FID).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the solubility in grams per liter (g/L) or other desired units.

-

The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

-

Report the average solubility value and the standard deviation, along with the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

References

Neopentyl Acetate: A Technical Guide for Researchers

An In-depth Examination of Synonyms, Trade Names, Properties, and Synthetic Methodologies

This technical guide provides a comprehensive overview of neopentyl acetate (B1210297), a key organic compound, for researchers, scientists, and professionals in drug development. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its applications in scientific research.

Chemical Identity: Synonyms and Identifiers

Neopentyl acetate is known by several systematic and common names. Due to its specific chemical nature, it is not commonly marketed under distinct trade names but is rather identified by its chemical nomenclature and CAS number.

| Identifier Type | Value |

| IUPAC Name | 2,2-dimethylpropyl acetate |

| CAS Number | 926-41-0 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Synonyms | Acetic acid, neopentyl ester; 2,2-Dimethyl-1-propanol acetate; 2,2-Dimethylpropyl ethanoate; Neoamyl acetate |

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor. Its physical and chemical data are summarized below.

| Property | Value | Reference(s) |

| Density | 0.881 g/cm³ | [1] |

| Boiling Point | 121.5 °C at 760 mmHg | [1] |

| Flash Point | 25.4 °C | [1] |

| Refractive Index | 1.405 | [1] |

| Solubility in Water | Slightly soluble | |

| Solubility in Organic Solvents | Miscible with alcohols and ethers |

Experimental Protocol: Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be effectively achieved through the Fischer esterification of neopentyl alcohol with acetic acid, using a strong acid as a catalyst. The following protocol is adapted from established methods for similar esters.

Reaction:

(CH₃)₃CCH₂OH + CH₃COOH ⇌ (CH₃)₃CCH₂OCOCH₃ + H₂O

Materials:

-

Neopentyl alcohol (2,2-dimethyl-1-propanol)

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine neopentyl alcohol and an excess of glacial acetic acid (typically a 2:1 to 3:1 molar ratio of acid to alcohol). Add a few boiling chips.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 1-2 hours to drive the equilibrium towards the product.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove the excess acetic acid and sulfuric acid.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

-

Wash the organic layer with brine to remove residual water and salts.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Decant or filter the dried liquid into a distillation flask. Purify the this compound by simple distillation, collecting the fraction that boils at the expected temperature.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

-

¹H NMR: Expected signals include a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the two protons of the methylene (B1212753) group adjacent to the ester oxygen, and a singlet for the three protons of the acetyl group.

-

¹³C NMR: Distinct signals for the quaternary carbon, the methyl carbons of the tert-butyl group, the methylene carbon, the carbonyl carbon, and the acetyl methyl carbon are expected.

-

IR Spectroscopy: A strong characteristic absorption band for the C=O stretch of the ester group is typically observed around 1740 cm⁻¹. C-H stretching vibrations from the alkyl groups will appear around 2870-2960 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Applications in Research and Drug Development

While this compound itself is not a common pharmaceutical ingredient, the neopentyl group is of significant interest in medicinal chemistry and drug development. The bulky and sterically hindered nature of the neopentyl group can impart desirable properties to drug candidates, such as increased metabolic stability by preventing enzymatic degradation at or near the site of attachment.

Neopentyl alcohol, the precursor to this compound, serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Furthermore, neopentyl esters are utilized in the preparation of synthetic lubricants.[2]

A recent study highlights the use of a neopentyl 211At-labeled activated ester for the synthesis of 211At-labeled antibodies for targeted alpha therapy.[3][4] This demonstrates the utility of the neopentyl scaffold in developing radiopharmaceuticals. The stability of the neopentyl group is crucial in maintaining the integrity of the radiolabeled compound in vivo.[5]

Logical and Workflow Diagrams

The following diagrams illustrate the synthesis and purification workflow for this compound.

References

- 1. Neopentyl alcohol (75-84-3) at Nordmann - nordmann.global [nordmann.global]

- 2. grokipedia.com [grokipedia.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Development of a Neopentyl 211At-Labeled Activated Ester Providing In Vivo Stable 211At-Labeled Antibodies for Targeted Alpha Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Neopentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis of neopentyl acetate (B1210297), a valuable ester in various industrial applications. This document details the core synthetic methodologies, presents quantitative data in a structured format for comparative analysis, and provides detailed experimental protocols for key reactions. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the synthetic processes.

Introduction

Neopentyl acetate, also known as 2,2-dimethylpropyl acetate, is an organic compound with the chemical formula C₇H₁₄O₂.[1][2][3] It is the ester formed from neopentyl alcohol and acetic acid. Its unique neopentyl group imparts significant thermal and hydrolytic stability, making it a desirable component in the formulation of fragrances, solvents, and coatings. This guide explores the primary synthetic routes to this compound, with a focus on Fischer esterification and synthesis via acetic anhydride (B1165640).

Synthetic Methodologies

The principal methods for the synthesis of this compound involve the reaction of neopentyl alcohol with an acetylating agent, such as acetic acid or acetic anhydride. These reactions are typically catalyzed to achieve reasonable reaction rates and high yields.

Fischer Esterification

The Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4][5] In the synthesis of this compound, neopentyl alcohol is reacted with an excess of glacial acetic acid, with a catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.[5][6][7] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the less expensive one, acetic acid) is used, and/or the water formed during the reaction is removed.[5][8]

The mechanism involves the protonation of the carbonyl oxygen of acetic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of neopentyl alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give this compound and regenerate the acid catalyst.[5][8]

Synthesis from Acetic Anhydride

An alternative and often faster method for the preparation of this compound is the reaction of neopentyl alcohol with acetic anhydride.[9][10] This reaction can be catalyzed by either acids (e.g., sulfuric acid) or bases (e.g., pyridine, dimethylaminopyridine) or their salts (e.g., sodium acetate).[9][10] The use of acetic anhydride is advantageous as the reaction is essentially irreversible because the byproduct, acetic acid, is less reactive than acetic anhydride and does not participate in a reverse reaction.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of acetate esters from various literature sources. While not all examples are specific to this compound, they provide a valuable reference for reaction conditions and expected yields for analogous esterifications.

Table 1: Synthesis of Acetate Esters via Fischer Esterification

| Alcohol | Acid | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isopentyl Alcohol | Acetic Acid | H₂SO₄ | ~2.5:1 | Reflux (~160°C aluminum block) | 0.75 | - | [4] |

| Isopentyl Alcohol | Acetic Acid | H₂SO₄ | ~2.5:1 | Reflux | 1 | - | [11] |

| Isopentyl Alcohol | Acetic Acid | H₂SO₄ | - | Reflux | 1 | - | [12] |

| Neopentyl Glycol | Acetic Acid | Self-Catalyzed | 8:1 | 100-110 | 20-22 | ~95 | [6] |

| Neopentyl Glycol | Acetic Acid | H₂SO₄ | - | - | - | - | [6] |